molecular formula C12H19NO3 B090205 2,4,5-Trimethoxyamphetamine CAS No. 1083-09-6

2,4,5-Trimethoxyamphetamine

Cat. No.: B090205
CAS No.: 1083-09-6
M. Wt: 225.28 g/mol
InChI Key: TVSIMAWGATVNGK-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxyamphetamine is an analytical reference standard categorized as an amphetamine. This compound has psychoactive properties. This compound is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
TMA-2, known more formally as 2,4,5-trimethoxy-amphetamine, is a psychedelic hallucinogen which has appeared on the illicit drug market. Unlike amphetamines and cathinones, TMA-2 has no effect on monoamine re-uptake. TMA has modest effects on the 5-HT2 serotonin receptors (pEC50 values of 5.15 and 5.31 M for phosphatidylinositol release through 5-HT2A and 5HT2C, respectively). This product is intended for research and forensic applications.

Mechanism of Action

Target of Action

2,4,5-Trimethoxyamphetamine, a member of the Trimethoxyamphetamines (TMAs) family , primarily targets serotonin receptors such as the 5HT2A receptor . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

The compound exhibits agonist activity on its primary targets, meaning it binds to these receptors and activates them . In addition to this, it also shows generalized dopamine receptor agonism, typical of most amphetamines . This dual action on both serotonin and dopamine receptors contributes to its complex mechanism of action .

Biochemical Pathways

Upon activation of the serotonin and dopamine receptors, this compound affects various biochemical pathways. The activation of these receptors can lead to a range of emotions, from sadness to empathy and euphoria . .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its agonist activity on serotonin and dopamine receptors. This can lead to altered mood states, changes in perception, and potentially hallucinogenic effects .

Properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(13)5-9-6-11(15-3)12(16-4)7-10(9)14-2/h6-8H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSIMAWGATVNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15995-72-9 (hydrochloride)
Record name 2,4,5-Trimethoxyphenylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00874364
Record name 2,4,5-Trimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-09-6, 22199-15-1
Record name 2,4,5-Trimethoxyamphetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxyphenylisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 2,4,5-trimethoxy-alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TMA-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713Z3SL0TJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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